3-chloro-N-(1-phenylethyl)benzenesulfonamide
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Overview
Description
- It belongs to the class of benzenesulfonamides, which are widely used in medicinal chemistry and other applications.
4-Chloro-N-(1-phenylethyl)benzenesulfonamide: is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 g/mol.
Preparation Methods
- The synthetic route for this compound involves several steps:
- Start with 4-chlorobenzenesulfonyl chloride (CAS No. 98-64-6) as the key starting material.
- React it with ethylbenzene (CAS No. 100-41-4) to form the desired product .
- Industrial production methods may vary, but the synthesis typically follows these principles.
Chemical Reactions Analysis
- Common reagents include sodium hydroxide , hydrochloric acid , and various reducing agents.
4-Chloro-N-(1-phenylethyl)benzenesulfonamide: can undergo various reactions:
Scientific Research Applications
Medicinal Chemistry: This compound may have potential as a drug candidate due to its sulfonamide moiety, which can interact with biological targets.
Biological Studies: Researchers explore its effects on cellular processes and potential therapeutic applications.
Industrial Applications: It might find use in the synthesis of other compounds or as a building block in organic chemistry.
Mechanism of Action
- The exact mechanism of action is context-dependent and would require specific studies.
- Potential molecular targets could involve enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
- Similar compounds include other benzenesulfonamides, such as toluenesulfonamide and benzenesulfonamide .
4-Chloro-N-(1-phenylethyl)benzenesulfonamide: stands out due to its unique substitution pattern and potential biological activity.
Remember that this information is based on available literature, and further research may provide additional insights.
Properties
Molecular Formula |
C14H14ClNO2S |
---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
3-chloro-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-11(12-6-3-2-4-7-12)16-19(17,18)14-9-5-8-13(15)10-14/h2-11,16H,1H3 |
InChI Key |
JOPBNZAXDBQAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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